molecular formula C23H24ClN3O2S2 B12147099 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12147099
M. Wt: 474.0 g/mol
InChI Key: XDRHKRKVVWYIEX-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, a chloro-dimethylphenyl group, and a sulfanylacetamide moiety.

Preparation Methods

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the chloro-dimethylphenyl group and the sulfanylacetamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials, coatings, or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use as a therapeutic agent or a biochemical probe.

Comparison with Similar Compounds

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as those containing the benzothieno[2,3-d]pyrimidine core or the chloro-dimethylphenyl group. Similar compounds may include:

The uniqueness of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1

Properties

Molecular Formula

C23H24ClN3O2S2

Molecular Weight

474.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H24ClN3O2S2/c1-4-9-27-22(29)19-15-7-5-6-8-17(15)31-21(19)26-23(27)30-12-18(28)25-20-14(3)10-13(2)11-16(20)24/h4,10-11H,1,5-9,12H2,2-3H3,(H,25,28)

InChI Key

XDRHKRKVVWYIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C

Origin of Product

United States

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